3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid.
Oxadiazole Ring Formation: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the pyridine moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, where the nitro group can be reduced to an amino group.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and oxadiazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has potential applications as a biochemical probe due to its ability to interact with specific biological targets. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, the compound is of interest for its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))-6-methyl(2-pyridylmethyl)amine
Uniqueness
Compared to similar compounds, 3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring, a pyridine moiety, and an oxadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4/c1-10-8-13(22(24)25)19-21(10)9-12-18-15(26-20-12)14(23)17-7-5-11-4-2-3-6-16-11/h2-4,6,8H,5,7,9H2,1H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSFBVIITBHZQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCC3=CC=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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